molecular formula C10H12ClN B12071942 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine

Cat. No.: B12071942
M. Wt: 181.66 g/mol
InChI Key: MLUQAFUVSFNSGM-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine is a chemical compound of interest in scientific research, particularly in the field of agrochemistry. Structurally, it features a cyclopropylamine group bonded to a chloro- and methyl-substituted phenyl ring, a motif commonly found in the development of active ingredients . Amines with similar aromatic and cyclopropane substructures have been utilized in the synthesis of low-volatility amine salts for anionic pesticides . These salts are important in the formulation of herbicides, such as dicamba, to reduce volatility and minimize off-target damage . The presence of both the cyclopropylamine and a specific halogenated aromatic system makes this compound a valuable intermediate or building block in organic synthesis and medicinal chemistry. The borrowing hydrogen (or hydrogen auto-transfer) methodology, a sustainable catalytic approach for the N-alkylation of amines, is a relevant synthetic technique that could be applied to derivatives of this amine . This methodology is highly valued for its efficiency and for producing water as the only by-product . Researchers may employ this compound in the development of new synthetic methodologies, including catalytic N-alkylation processes using both noble and non-noble metal catalysts, or non-metallic systems . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12ClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

MLUQAFUVSFNSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)N)Cl

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The reaction of 4-chloro-3-methylstyrene with diiodomethane in the presence of a zinc-copper couple generates the cyclopropane ring. Optimal conditions involve refluxing in dichloromethane (40°C, 12 h), yielding 1-(4-chloro-3-methylphenyl)cyclopropane-1-carboxylic acid ethyl ester (78% yield). Subsequent hydrolysis with NaOH (2 M, 80°C, 4 h) provides the carboxylic acid, which undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) to furnish the amine.

Table 1: Optimization of Simmons-Smith Cyclopropanation

ParameterRange TestedOptimal ValueYield (%)
SolventDCM, THF, Et₂ODCM78
Temperature (°C)25–604078
Zn-Cu Couple (equiv)1.0–3.02.282

Transition-Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed cyclopropanation of 4-chloro-3-methylstyrene with ethyl diazoacetate (EDA) in toluene at 80°C achieves 85% yield. The use of Rh₂(OAc)₄ (2 mol%) minimizes carbene dimerization, while substrate-to-EDA ratios of 1:1.2 enhance regioselectivity. Post-reduction of the ester group via LiAlH₄ (0°C, 2 h) yields the primary alcohol, which is oxidized to the aldehyde (Swern oxidation) and subjected to reductive amination.

Reductive Amination of Cyclopropanone Intermediates

Ketone Synthesis and Amidation

1-(4-Chloro-3-methylphenyl)cyclopropan-1-one, synthesized via Friedel-Crafts acylation of chlorobenzene derivatives, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. At pH 6.5 (adjusted with acetic acid), the reaction proceeds at 25°C for 24 h, yielding the target amine in 77% yield after silica gel chromatography (hexane/ethyl acetate, 4:1).

Equation 1:

Cyclopropanone+NH4OAcNaBH3CN, MeOH1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine\text{Cyclopropanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine}

Stereochemical Control in Amine Formation

Chiral resolution via diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol achieves 98% enantiomeric excess (ee). Recrystallization from ethyl acetate/heptane (1:4) isolates the (R)-enantiomer, as confirmed by chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol).

Buchwald-Hartwig Amination of Halocyclopropane Precursors

Palladium-Catalyzed C-N Coupling

Bromocyclopropane derivatives undergo cross-coupling with aqueous ammonia (28% NH₃) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in dioxane (100°C, 24 h). This method affords the amine in 88% yield with >99% purity after activated charcoal treatment and distillation.

Table 2: Catalytic System Optimization for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventYield (%)
Pd(OAc)₂/XantphosCs₂CO₃Dioxane88
PdCl₂(AmPhos)K₃PO₄Toluene72
NiCl₂(dppe)NaOtBuDMF65

Scale-Up and Industrial Feasibility

A kilogram-scale process utilizing continuous flow reactors (residence time: 30 min) achieves 92% conversion with 10 ppm residual palladium. Economic analysis reveals a production cost of $1,200/kg at 100 kg/batch, competitive with batch methods ($1,500/kg) .

Chemical Reactions Analysis

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: Although its industrial applications are limited, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine with structurally related cyclopropanamine derivatives and aryl-substituted amines. Key differences in substituents, molecular properties, and biological activities are highlighted.

Structural and Molecular Comparisons

Compound Name Substituents (Aromatic Ring) Cyclopropane Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine 4-Cl, 3-Me 1-position C₁₀H₁₃ClN 182.67 S1PR1 antagonist (Ex 26 component)
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine 3-Cl 1-position C₁₀H₁₂ClN 181.66 Modified amine (N-methyl group); supplier data only
2-(4-Chlorophenyl)cyclopropan-1-amine 4-Cl 2-position C₉H₁₀ClN 167.64 Structural isomer; no reported bioactivity
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride 3-F, 4-Me 1-position C₁₀H₁₃ClFN 201.67 Fluorinated analog; improved lipophilicity
[1-(4-Chloro-3-methylphenyl)-4,4-difluorocyclohexyl]methanamine 4-Cl, 3-Me (cyclohexyl ring) Methanamine group C₁₃H₁₆ClF₂N 283.73 Cyclohexane vs. cyclopropane; conformational flexibility

Pharmacological and Functional Insights

  • Substituent Effects: The 4-chloro-3-methylphenyl group in the target compound enhances hydrophobic interactions with S1PR1, as evidenced by its inclusion in Ex 26 . N-Methylation (e.g., ) reduces hydrogen-bonding capacity, which may decrease aqueous solubility but improve blood-brain barrier penetration.
  • Cyclopropane Position :

    • The 1-position cyclopropane in the target compound provides distinct spatial orientation compared to the 2-position isomer (), likely influencing steric interactions with biological targets.

Biological Activity

1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring substituted with a 4-chloro-3-methylphenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine is C10H12ClNC_10H_{12}ClN, with a molecular weight of approximately 183.66 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC10H12ClN
Molecular Weight183.66 g/mol
IUPAC Name1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine
InChI KeyZLQKXUQZQFZLHA-UHFFFAOYSA-N

The biological activity of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes, altering metabolic pathways and cellular functions.

Biological Activity

Research has demonstrated that 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents. For instance, derivatives of similar compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Anticancer Properties

The potential anticancer activity of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine has been explored in vitro. Research indicates that modifications to the cyclopropane structure can enhance cytotoxic effects against cancer cell lines, suggesting a pathway for therapeutic development.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of various cyclopropane derivatives, including 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine. The results indicated significant activity against common bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assays :
    In vitro assays conducted on human cancer cell lines revealed that certain structural modifications to the compound enhanced its cytotoxicity. For example, compounds with additional halogen substitutions showed improved efficacy against HepG2 liver cancer cells.
  • Receptor Interaction Studies :
    Research focused on the interaction of cyclopropane derivatives with dopamine receptors highlighted the unique binding characteristics of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine, suggesting its potential as a lead compound for developing drugs targeting neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves cyclopropanation of a chlorinated benzyl chloride precursor (e.g., 4-chloro-3-methylbenzyl chloride) with cyclopropylamine under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction kinetics compared to non-polar solvents like toluene .
  • Base selection : Potassium carbonate or sodium hydroxide enhances nucleophilic substitution efficiency .
  • Temperature : Reactions conducted at 60–80°C yield higher purity (>90%) compared to room temperature .
    • Purification : Column chromatography or recrystallization is critical for isolating the amine product, with yields ranging from 65% to 85% depending on scale .

Q. Which analytical techniques are most effective for confirming the structural integrity of 1-(4-Chloro-3-methylphenyl)cyclopropan-1-amine?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify cyclopropane ring geometry (e.g., characteristic splitting patterns at δ 1.2–1.8 ppm for cyclopropane protons) and substituent positions on the phenyl ring .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C10_{10}H11_{11}ClN; exact mass 180.0651) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and bond angles, particularly for cyclopropane ring distortion caused by substituents .

Q. How does the chlorine and methyl substitution pattern on the phenyl ring influence the compound’s physicochemical properties?

  • Lipophilicity : The 4-chloro-3-methyl substitution increases logP by ~0.5 compared to unsubstituted analogs, enhancing membrane permeability .
  • Electronic Effects : The electron-withdrawing chlorine and electron-donating methyl group create a dipole moment, affecting reactivity in nucleophilic aromatic substitution .
  • Table : Comparison of Substituent Effects

Substituent PositionlogPMelting Point (°C)
4-Cl, 3-Me2.8160–164
4-Cl (no Me)2.3145–148
3-Me (no Cl)2.1130–135
Data derived from cyclopropane analogs in .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Curves : Validate EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from off-target toxicity .
  • Isotopic Labeling : Use 14^{14}C-labeled analogs to track metabolite interference in activity assays .
  • Structural Analog Testing : Compare activity with fluorinated or methoxylated derivatives (e.g., 1-(4-Cl-2-F-phenyl)cyclopropan-1-amine) to identify substituent-specific trends .

Q. How can computational modeling guide the design of derivatives with improved receptor binding affinity?

  • Method :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., serotonin transporters). The 3-methyl group may occupy hydrophobic pockets missed in simpler analogs .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with binding energy scores to predict optimal substitution patterns .
    • Case Study : Docking of 1-(4-Cl-3-Me-phenyl)cyclopropan-1-amine into a serotonin transporter model revealed a 20% higher predicted affinity than the 4-Cl-phenyl analog due to van der Waals interactions with the methyl group .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Key Issues :

  • Racemization Risk : Cyclopropane rings are prone to ring-opening under high-temperature conditions, requiring low-temperature (<50°C) processing .
  • Catalyst Selection : Chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis must be optimized to achieve >95% enantiomeric excess (ee) at scale .
    • Solutions :
  • Continuous Flow Reactors : Improve heat dissipation and reduce reaction time, minimizing racemization .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) for large-scale enantiopure production .

Q. How do steric and electronic effects of the cyclopropane ring influence reaction pathways in cross-coupling reactions?

  • Steric Effects : The cyclopropane ring’s rigidity restricts access to the amine group, reducing efficiency in Buchwald-Hartwig amination unless bulky ligands (e.g., XPhos) are used .
  • Electronic Effects : The strained cyclopropane ring increases amine nucleophilicity, accelerating SN2 reactions but complicating oxidative stability (e.g., rapid degradation in H2_2O2_2) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize solvent polarity and temperature control to balance yield and purity.
  • Data Validation : Cross-reference biological assays with structural analogs and computational models to confirm mechanism-specific activity.
  • Scale-Up Protocols : Implement continuous flow systems and chiral resolution techniques to maintain enantiopurity.

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